6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-(furan-2-yl)-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-5-14-6-7-15-12(14)9-10(13-15)11-4-3-8-16-11/h1,3-4,6-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENRVCXIZISQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a fused ring system that combines furan and imidazo[1,2-b]pyrazole moieties. Its chemical structure can be represented as follows:
The biological activity of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown potential as an antimicrobial agent and has been evaluated for its cytotoxic effects against cancer cell lines.
Biological Activity Overview
Antimicrobial Activity
A study conducted on the antimicrobial properties of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole revealed that it possesses significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Bacillus subtilis | 12.5 |
These results indicate that the compound could be a promising candidate for developing new antibacterial agents.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results indicated a strong ability to neutralize free radicals, with a percentage inhibition of up to 85% at higher concentrations (100 mg/ml). This suggests its potential application in preventing oxidative stress-related diseases .
Cytotoxicity Studies
In vitro studies on cancer cell lines demonstrated that 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole exhibits notable cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were calculated for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF7 (breast cancer) | 25 |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Case Studies
Recent case studies have explored the pharmacological potential of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole in treating infections and cancers. One notable study involved the use of this compound in a mouse model of bacterial infection, where it significantly reduced bacterial load compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicated that it could inhibit the growth of specific bacterial strains, making it a candidate for further development into antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This potential has opened avenues for research into its use in neuropharmacology .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
In material science, 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has been explored for its application in OLED technology. Its unique electronic properties make it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating this compound can enhance the efficiency and stability of OLEDs, leading to brighter and longer-lasting displays .
Sensors
The compound has also been investigated for use in chemical sensors. Its ability to undergo reversible changes in fluorescence upon interaction with specific analytes makes it a promising candidate for developing sensitive detection systems for environmental monitoring and safety applications .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized various derivatives of 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole and evaluated their cytotoxic effects on breast cancer cells. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential for further development as anticancer drugs.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, treatment with 6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole resulted in decreased apoptosis rates and improved cell viability compared to untreated controls. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions.
Chemical Reactions Analysis
Cycloaddition Reactions
The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole-linked conjugates. This reactivity has been exploited to create hybrid molecules for pharmacological screening .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuAAC with azides | CuSO₄, sodium ascorbate, RT, 12h | 1,2,3-Triazole derivatives | 72-85% |
Electrophilic Substitution
The electron-rich furan ring undergoes regioselective substitutions:
Nitration
Directed by the oxygen's lone pairs, nitration occurs preferentially at the C5 position of the furan moiety :
| Reagent System | Temperature | Major Product | Selectivity |
|---|---|---|---|
| HNO₃/Ac₂O | 0-5°C | 5-Nitro-furan derivative | >90% |
Halogenation
Bromination using NBS in CCl₄ yields 5-bromo-furan analogs, while iodination requires Lewis acid catalysts :
| Halogenation Method | Product | Application |
|---|---|---|
| NBS/CCl₄, AIBN | 5-Bromo-furan derivative | Suzuki coupling precursors |
| I₂, AgOTf, DCM | 5-Iodo-furan derivative | Radiolabeling intermediates |
Furan Ring Oxidation
The furan moiety oxidizes to γ-lactone derivatives under mild conditions :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, RT, 4h | Tetrahydrofuran-2,5-dione | 68% |
| Ozone | -78°C, then Me₂S | Maleic anhydride analog | 51% |
Propargyl Group Oxidation
The terminal alkyne oxidizes to ketones or carboxylic acids depending on conditions :
| Reagent | Product | Notes |
|---|---|---|
| HgSO₄/H₂SO₄ | Propiolic acid derivative | Requires acidic conditions |
| AuCl₃/AgNO₃ | α,β-Unsaturated ketone | Catalytic system |
Metal-Mediated Couplings
The imidazo[1,2-b]pyrazole core acts as a directing group for C-H activation :
| Reaction | Catalyst System | Position Functionalized | Yield |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | C3 of pyrazole ring | 78% |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | C6 of imidazole ring | 83% |
Nucleophilic Additions
The propargyl terminus participates in nucleophilic attacks:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Grignard Reagents | THF, -78°C to RT | Allenyl derivatives | |
| Azide Ion | Cu(I), TBTA ligand | Triazole-linked bioconjugates |
Thermal Rearrangements
Heating above 150°C induces -sigmatropic shifts in the propargyl group, forming allene intermediates that undergo cyclization :
| Temperature | Time | Major Product | Yield |
|---|---|---|---|
| 160°C | 2h | Pyrido[2,3-d]imidazole derivative | 62% |
Deprotonation
The NH proton in the imidazo[1,2-b]pyrazole system (pKa ≈ 8.2) undergoes deprotonation with strong bases, enabling alkylation :
| Base | Electrophile | Product | Selectivity |
|---|---|---|---|
| LDA | MeI | N-Methylated analog | 89% |
Ring Opening
Concentrated HCl induces furan ring opening at elevated temperatures :
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, 80°C, 6h | Succinaldehyde derivative | Polymeric material synthesis |
Critical Analysis of Reactivity
-
Steric Effects : The propargyl group creates steric hindrance at N1, directing electrophiles to the C3 and C6 positions .
-
Electronic Effects : Furan's electron-donating nature (+M effect) activates the imidazo[1,2-b]pyrazole core for electrophilic substitution .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition yields compared to ethers .
This comprehensive profile demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry and materials science applications.
Comparison with Similar Compounds
Physicochemical Properties
The substitution pattern on the imidazo[1,2-b]pyrazole core significantly impacts physicochemical properties:
*Estimated based on reduced lipophilicity of imidazo[1,2-b]pyrazole vs. indole .
†Thiophene’s higher lipophilicity than furan may reduce solubility.
‡Bulky SEM group and chloro substituent increase hydrophobicity.
Key Findings :
- The target compound’s furan-2-yl substituent enhances solubility compared to indole (pruvanserin) and aryl-substituted imidazo[1,2-b]pyrazoles (e.g., 4-chlorophenyl) due to reduced logD .
- Propargyl substitution offers synthetic flexibility compared to SEM-protected or ester-functionalized analogues .
Structural and Electronic Effects
- Furan vs.
- Propargyl vs. SEM/Esters : The propargyl group’s terminal alkyne enables click chemistry, unlike SEM-protected or ester derivatives, which require deprotection steps .
Q & A
Q. What synthetic strategies are optimal for introducing substituents at the 6-position of the 1H-imidazo[1,2-b]pyrazole scaffold?
The 6-position can be functionalized via regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile, yielding 7-bromo intermediates (e.g., compound 5a in 98% yield). Subsequent Br/Mg exchange with iPrMgCl·LiCl enables electrophilic trapping with allyl halides, sulfonothioates, or cyanoformates to introduce diverse substituents (57–96% yields) . For example, copper-catalyzed allylation or Negishi cross-coupling with Pd(OAc)₂/SPhos or PEPPSI-iPr catalysts facilitates aryl/heteroaryl introductions .
Q. How can structural characterization of this compound be validated experimentally?
Q. What methodologies assess the compound’s solubility and lipophilicity?
LogD (octanol-water distribution coefficient) and aqueous solubility are measured via shake-flask or chromatographic methods. For 1H-imidazo[1,2-b]pyrazoles, replacing indole with this scaffold reduces logD (e.g., from 3.1 to 2.4) and increases solubility by ~10-fold due to lower aromaticity and altered pKa (e.g., core NH deprotonation at pH 7.3 vs. indole NH at pH ~10) .
Advanced Research Questions
Q. How does regioselective metalation enable multi-step functionalization?
Regioselective magnesiation/zincation using TMPMgCl·LiCl or TMP₂Zn·MgCl₂·2LiCl at specific positions (e.g., 3- or 2-position) allows sequential electrophilic quenching. For example:
- Step 1 : Br/Mg exchange at the 7-position with iPrMgCl·LiCl introduces allyl or cyano groups.
- Step 2 : TMPMgCl·LiCl metalates the 3-position for sulfonylation or carboxylation.
- Step 3 : TMP₂Zn·MgCl₂·2LiCl targets the 2-position for aryl cross-couplings .
Q. Can fragmentation of the pyrazole ring generate novel heterocycles?
Metalation at the 6-position with TMP₂Zn·MgCl₂·2LiCl induces ring opening, forming push-pull dyes with (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile cores. Benzoyl substituents red-shift absorption/emission (λabs = 450–550 nm; λem = 550–650 nm), enabling applications in fluorescent probes or optoelectronic materials .
Q. How does the furan-2-yl substituent influence bioactivity compared to indole analogs?
The furan-2-yl group enhances metabolic stability and reduces cytochrome P450 oxidation risks compared to indole. For example, replacing indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin analogs improves aqueous solubility without compromising 5-HT2A receptor binding (IC50 < 100 nM in preliminary assays) .
Q. What contradictions exist in reported synthetic yields for cross-coupling reactions?
Negishi cross-coupling yields vary with electrophile reactivity:
| Electrophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Electron-rich aryl iodides | Pd(OAc)₂/SPhos | 89 | |
| Electron-deficient bromides | PEPPSI-iPent | 57 | |
| Discrepancies arise from steric hindrance and catalyst turnover. Optimization requires screening ligands (e.g., SPhos vs. NHCs) and temperatures (40–60°C) . |
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
